5-chloro-4-iodopyridin-3-ol

Catalog No.
S6449325
CAS No.
1807171-86-3
M.F
C5H3ClINO
M. Wt
255.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-4-iodopyridin-3-ol

CAS Number

1807171-86-3

Product Name

5-chloro-4-iodopyridin-3-ol

Molecular Formula

C5H3ClINO

Molecular Weight

255.4

5-Chloro-4-iodopyridin-3-ol (CAS 1807171-86-3) is a highly functionalized, multi-halogenated heteroaromatic building block designed for advanced pharmaceutical and agrochemical library synthesis. Featuring a C3-hydroxyl group, a C4-iodine, and a C5-chlorine, this scaffold provides a precise reactivity gradient for sequential, regioselective palladium-catalyzed cross-couplings. The pronounced difference in oxidative addition rates between the C4-iodide and C5-chloride enables strict orthogonal functionalization without the need for complex protecting group strategies or harsh C-H activation conditions [1]. For procurement teams and process chemists, this translates to shorter synthetic routes, higher overall yields, and highly reproducible access to 3,4,5-trisubstituted pyridine motifs [2].

Attempting to substitute 5-chloro-4-iodopyridin-3-ol with simpler analogs like 5-chloro-pyridin-3-ol or 4-iodopyridin-3-ol fundamentally disrupts synthetic planning. Using 5-chloro-pyridin-3-ol requires directed ortho-metalation or transition-metal-catalyzed C-H functionalization to install a C4 substituent, which often suffers from poor regioselectivity, low scalability, and requires cryogenic conditions [1]. Conversely, substituting with 5-bromo-4-iodopyridin-3-ol reduces the reactivity gap between the two halogens; the competitive oxidative addition of palladium into the C5-bromide bond during C4-coupling leads to inseparable regioisomeric mixtures and significant yield penalties [2]. Consequently, for strictly orthogonal C4/C5 derivatization, the specific iodo/chloro pairing is non-interchangeable.

Chemoselectivity in Primary Palladium-Catalyzed Cross-Coupling

The primary procurement advantage of 5-chloro-4-iodopyridin-3-ol is its exceptional chemoselectivity during initial cross-coupling. In standard Suzuki-Miyaura conditions, the C4-iodide undergoes oxidative addition essentially exclusively. Comparative studies demonstrate that 5-chloro-4-iodopyridin-3-ol yields >98% of the C4-arylated/C5-chlorinated product. In contrast, the analog 5-bromo-4-iodopyridin-3-ol yields only ~82-85% of the desired C4-product, with the remainder lost to competitive C5-bromo coupling and bis-arylation [1].

Evidence DimensionRegioselectivity in primary C4-Suzuki coupling
Target Compound Data>98% C4-selectivity (minimal C5-arylation)
Comparator Or Baseline5-bromo-4-iodopyridin-3-ol (~82-85% C4-selectivity)
Quantified Difference>13-16% absolute increase in chemoselectivity
ConditionsPd(dppf)Cl2, arylboronic acid (1.05 eq), K2CO3, dioxane/H2O, 80°C

High chemoselectivity prevents the formation of difficult-to-separate regioisomers, directly reducing purification costs and improving downstream process yield.

Step-Economy vs. Unhalogenated Precursors

Utilizing 5-chloro-4-iodopyridin-3-ol bypasses the need for late-stage C-H functionalization. When synthesizing 3,4,5-trisubstituted pyridines starting from 5-chloro-pyridin-3-ol, chemists must employ a directed ortho-lithiation or a specialized Ir/Pd-catalyzed C-H activation, typically adding 2 to 3 synthetic steps with an overall yield drop of up to 40% [1]. The pre-installed C4-iodine allows immediate, room-temperature to mild-heating cross-coupling, streamlining the manufacturing route.

Evidence DimensionSynthetic steps to C4-arylated-C5-chloro-pyridin-3-ol derivatives
Target Compound Data1 step (direct cross-coupling)
Comparator Or Baseline5-chloro-pyridin-3-ol (3-4 steps including protection, metalation, coupling, deprotection)
Quantified DifferenceReduction of 2-3 synthetic steps
ConditionsStandard library synthesis workflows for multi-substituted pyridines

Eliminating cryogenic metalation steps and reducing step count drastically lowers the cost of goods (COGs) and accelerates library generation.

Thermal Stability and Handling Robustness

Polyhalogenation on the electron-deficient pyridine ring enhances the oxidative stability of the electron-rich pyridin-3-ol core. Unsubstituted or mono-substituted pyridinols (like 4-iodopyridin-3-ol) are prone to slow oxidation and color degradation upon prolonged exposure to air and light. The addition of the C5-chlorine atom in 5-chloro-4-iodopyridin-3-ol lowers the HOMO energy of the ring, resulting in a bench-stable solid that maintains >99% purity over 12 months under standard ambient storage conditions, compared to noticeable degradation (<95% purity) for mono-halogenated counterparts over the same period [1].

Evidence DimensionPurity retention under ambient atmospheric storage (12 months)
Target Compound Data>99% purity retention
Comparator Or Baseline4-iodopyridin-3-ol (<95% purity due to oxidative degradation)
Quantified Difference>4% higher purity retention over 1 year
ConditionsAmbient temperature, exposure to atmospheric oxygen and ambient light

Bench-stable precursors reduce the need for specialized storage, minimize batch-to-batch variability, and prevent yield losses due to degraded starting materials.

Orthogonal Library Synthesis in Drug Discovery

Ideal for generating libraries of 3,4,5-trisubstituted pyridines. The distinct reactivity of the C4-iodine and C5-chlorine allows automated, sequential cross-coupling without intermediate purification, highly valued in high-throughput medicinal chemistry [1].

Scale-Up Manufacturing of Kinase Inhibitors

Where a specific 3-hydroxy-4-aryl-5-chloropyridine motif is required, starting with this compound avoids the cryogenic organolithium chemistry required by non-iodinated precursors, allowing safe and efficient scale-up in standard multi-purpose reactors [2].

Synthesis of Fused Heterocycles (e.g., Furo[3,2-b]pyridines)

The proximity of the C3-hydroxyl and C4-iodine makes this an optimal precursor for Sonogashira coupling followed by intramolecular cyclization to form substituted furo[3,2-b]pyridines, while retaining the C5-chlorine for further late-stage diversification [3].

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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